N-(2-methoxy-5-methylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-5-methylphenylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halides, amines). The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully or partially reduced compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and amides with comparable structures and functional groups. Examples include:
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- N-(2-methoxy-5-methylphenyl)succinimide
Uniqueness
N-(2-methoxy-5-methylphenyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-11-6-7-15(24-5)13(8-11)21-19(23)18-12(2)17-14(22)9-20(3,4)10-16(17)25-18/h6-8H,9-10H2,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOAFBUBPOQUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(O2)CC(CC3=O)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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